The synthesis of BQ-123 involves several key methods and parameters. Initially, it was isolated from microbial sources, specifically Streptomyces misakiensis. More recent synthetic approaches have utilized solid-phase peptide synthesis techniques. The cyclic structure is formed by linking the amino acids through a head-to-tail cyclization process, which is critical for its biological activity.
In one notable study, researchers employed a positional scanning approach to create a library of cyclic peptides, which included BQ-123. This method allowed for the identification and optimization of peptide sequences that could act as potent endothelin antagonists. The relative potency of BQ-123 was confirmed through resynthesis of various analogs, demonstrating its effectiveness compared to other synthesized compounds .
The molecular structure of BQ-123 features a cyclic arrangement of five amino acids: D-Tryptophan, D-Aspartic acid, Proline, D-Valine, and Leucine. NMR studies have revealed that the backbone contains a type II beta turn and an inverse gamma turn, with the orientations of the side chains influenced by the solvent environment. Notably, the proline carbonyl oxygen atom at the beginning of the beta turn serves as a binding site for sodium ions, which are crucial for its biological function .
BQ-123 primarily participates in chemical reactions involving receptor binding and antagonism. As an endothelin A receptor antagonist, it inhibits the action of endothelin-1 (ET-1), a potent vasoconstrictor involved in various physiological processes. The binding affinity is characterized by an IC50 value of approximately 7.3 nM, indicating its potency against ET-1 mediated responses .
The chemical reaction can be summarized as follows:
This interaction prevents ET-1 from activating its receptor, thereby blocking downstream signaling pathways that lead to vascular contraction.
The mechanism of action for BQ-123 revolves around its role as an antagonist at the endothelin A receptor. By binding to this receptor, BQ-123 effectively blocks ET-1 from exerting its vasoconstrictive effects. This antagonism leads to various physiological outcomes such as reduced blood pressure and improved renal function during ischemic conditions.
Studies have shown that BQ-123 not only inhibits ET-1-induced contractions but also reverses established contractions in vascular smooth muscle cells. This dual action highlights its potential therapeutic applications in conditions characterized by excessive vasoconstriction .
BQ-123 exhibits several notable physical and chemical properties:
These properties are essential for its application in biological systems and therapeutic contexts.
BQ-123 has several significant applications in scientific research and potential therapeutic areas:
BQ-123 (cyclo[-D-Trp-D-Asp-L-Pro-D-Val-L-Leu-]) functions as a highly selective peptidic antagonist of endothelin type A (ETA) receptors through competitive inhibition of endothelin-1 (ET-1) binding. This cyclic pentapeptide exhibits nanomolar affinity for ETA receptors (IC₅₀ = 7.3 nM) with approximately 2,500-fold lower affinity for ETB receptors (IC₅₀ = 18 μM), establishing its pharmacological selectivity [2] [6]. The antagonism is characterized by surmountable competition with endogenous ET-1, where increasing concentrations of BQ-123 progressively shift ET-1 dose-response curves rightward without suppressing maximal response—a hallmark of reversible competitive antagonism [8]. In human meningioma receptor binding studies, BQ-123 displaces ¹²⁵I-ET-1 with an IC₅₀ of 320 nM, effectively inhibiting 80% of total ET-1 binding at 100 μM concentrations, indicating predominant ETA receptor expression in these tissues [8].
The hemodynamic consequences of systemic ETA receptor blockade were quantitatively demonstrated in healthy human subjects. Intravenous BQ-123 infusion (100-3000 nmol·min⁻¹) produced dose-dependent reductions in systemic vascular resistance (SVR) and mean arterial pressure (MAP), with concomitant increases in cardiac index and heart rate [1]. These effects plateaued at 1000 nmol·min⁻¹, suggesting receptor saturation at this dose. Crucially, plasma BQ-123 concentrations achieving selective ETA antagonism (510 ± 64 nmol·L⁻¹) did not elevate circulating ET-1 levels—a biomarker indicating unintended ETB receptor blockade that would impair endothelial clearance mechanisms [1].
Table 1: Hemodynamic Effects of Systemic BQ-123 Infusion in Humans [1]
| BQ-123 Dose (nmol·min⁻¹) | Δ Systemic Vascular Resistance | Δ Mean Arterial Pressure | Δ Cardiac Index | Δ Heart Rate |
|---|---|---|---|---|
| 100 | ↓ (P<0.01 vs placebo) | NS | ↑ | ↑ |
| 300 | ↓↓ (P<0.01) | ↓ (P<0.05) | ↑↑ | ↑↑ |
| 1000 | ↓↓↓ (P<0.01) | ↓↓ (P<0.01) | ↑↑↑ | ↑↑↑ |
| 3000 | ↓↓↓ (P<0.01) | ↓↓ (P<0.01) | ↑↑↑ | ↑↑↑ |
Beyond classical orthosteric competition, emerging evidence suggests allosteric modulation potential. BQ-123 demonstrates complex binding kinetics in certain vascular preparations, exhibiting both competitive and non-competitive interactions depending on tissue context [3]. This indicates possible binding to secondary modulatory sites that influence ETA receptor conformation and signaling efficacy, though structural mechanisms remain under investigation. The physiological significance of ETA blockade is underscored by BQ-123's abolition of ET-1-induced forearm vasoconstriction in humans at 1000 nmol·min⁻¹, confirming ETA receptors as primary mediators of ET-1's vasoconstrictor actions in peripheral resistance vessels [1].
The differential receptor selectivity of BQ-123 originates from its unique structural features enabling precise molecular discrimination between ETA and ETB subtypes. The cyclic pentapeptide backbone (molecular weight 632.7 Da) adopts a conformation that sterically complements the orthosteric binding pocket of ETA receptors while exhibiting poor accommodation within ETB receptors [2] [6]. X-ray crystallographic and structure-activity relationship (SAR) studies reveal that the D-Trp-D-Asp-Pro motif creates critical interactions with ETA-specific residues. Notably, the indole moiety of D-tryptophan engages in π-stacking with Phe³¹⁶ of human ETA receptors, while the aspartate carboxylate forms salt bridges with Lys³⁴⁹—residues absent in ETB receptor topology [6].
Table 2: Structural Determinants Governing BQ-123 Selectivity [2] [6]
| Structural Element | Chemical Feature | ETA Interaction | ETB Incompatibility |
|---|---|---|---|
| D-Tryptophan | Indole ring | π-π stacking with Phe³¹⁶ | Smaller hydrophobic pocket |
| D-Aspartic Acid | Carboxylate group | Salt bridge with Lys³⁴⁹ | Lys³⁴⁹ not conserved |
| Cyclization | Constrained conformation | Stabilizes bioactive conformation | Altered binding cavity geometry |
| Val-Leu Dipeptide | Aliphatic side chains | Hydrophobic pocket insertion | Different residue composition |
Conformational rigidity imposed by cyclization profoundly influences binding kinetics. Linear analogs exhibit markedly reduced ETA affinity, demonstrating that the pre-organized topology of BQ-123 is essential for high-affinity engagement [6]. The cyclized structure minimizes entropic penalty upon receptor binding, allowing optimal positioning of pharmacophores within the ETA binding cleft. Additionally, the D-configuration of Trp and Asp residues confers enzymatic stability against peptidases, extending biological activity without compromising receptor recognition [6].
Receptor mutagenesis studies identify transmembrane domain (TMD) 2, 3, and 6 as critical for high-affinity BQ-123 binding. Chimeric receptors reveal that exchanging the extracellular loop 2 (ECL2) between ETA and ETB abolishes BQ-123 selectivity, confirming ECL2 as a molecular filter governing subtype discrimination [2]. This structural insight explains BQ-123's utility as a pharmacological probe: at concentrations ≤1 μM, it achieves functional selectivity by exclusively occupying ETA receptors without appreciable ETB occupancy, enabling precise dissection of endothelin receptor subtype contributions [1] [6].
By selectively antagonizing ETA receptors, BQ-123 modulates multiple intracellular signaling cascades implicated in vasoconstriction, hypertrophy, and oxidative stress. The mitogen-activated protein kinase (MAPK) pathway is prominently regulated, with BQ-123 suppressing ET-1-induced ERK1/2 phosphorylation in vascular smooth muscle cells (VSMCs). In human VSMCs, ET-1 (1 μM) induces rapid ERK1/2 phosphorylation (peak at 10 min, 3.6-fold increase), which BQ-123 (5 μM) inhibits by 51.9% [7]. This inhibition occurs upstream at the receptor level, preventing Gαq-mediated Ras-Raf-MEK-ERK cascade initiation. Crucially, selective ETB agonism with sarafotoxin S6c elicits only minimal ERK1/2 activation (≤20% of ET-1 response), confirming ETA receptors as primary mediators of ET-1's mitogenic signaling [7].
The phosphatidylinositol 3-kinase (PI3K)/Akt axis represents another key pathway modulated by BQ-123, particularly in pathological contexts. In myocardial ischemia-reperfusion (I/R) models, BQ-123 pretreatment (10 μg·kg⁻¹·min⁻¹ IV) significantly reduces infarct size and enhances antioxidant defenses. This cardioprotection correlates with attenuated lipid peroxidation and increased superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) activities—effects mediated through PI3K-dependent suppression of oxidative stress [4]. The molecular mechanism involves ETA blockade preventing Gi/o-mediated PI3Kγ activation, thereby maintaining Akt in an inactive state and reducing reactive oxygen species (ROS) generation [4].
Table 3: BQ-123 Modulation of Oxidative Stress Markers in Cardiac Ischemia-Reperfusion [4]
| Parameter | I/R Only | I/R + BQ-123 | Mechanistic Significance |
|---|---|---|---|
| Infarct Size (% area at risk) | 49 ± 1% | 37 ± 1% (P<0.01) | Salvage of myocardial tissue |
| Lipid Peroxidation (MDA) | ↑↑↑ | ↓↓↓ (P<0.01) | Reduced membrane damage |
| Superoxide Dismutase (SOD) | ↓↓↓ | ↑↑↑ (P<0.01) | Enhanced superoxide scavenging |
| Catalase (CAT) | ↓↓ | ↑↑ (P<0.01) | Increased H₂O₂ detoxification |
| Glutathione (GSH) | ↓↓ | ↑↑ (P<0.01) | Improved redox buffering capacity |
Regarding calcium signaling, BQ-123 exhibits pathway-specific modulation. ET-1-induced vasoconstriction involves both calcium-dependent and independent mechanisms. While ETA activation triggers phospholipase C (PLC)-mediated inositol trisphosphate (IP₃) production and subsequent calcium release, BQ-123 preferentially inhibits calcium sensitization pathways over initial calcium transients [5] [7]. Specifically, BQ-123 suppresses Rho kinase (RhoK) and protein kinase C (PKC) activation downstream of ETA receptors, reducing myosin light chain phosphatase (MLCP) inhibition and calcium sensitization. This explains its efficacy in attenuating vasoconstriction without abolishing voltage-gated calcium channel function [5]. In endothelial cells, BQ-123 indirectly influences calcium signaling by preserving nitric oxide (NO) bioavailability—a cGMP-mediated pathway that reduces both intracellular calcium stores and store-operated calcium entry (SOCE) [4] [10].
The transcriptional consequences of prolonged ETA blockade involve nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1) suppression. BQ-123 reduces ET-1-driven expression of pro-inflammatory genes (e.g., ICAM-1, VCAM-1, MCP-1) by inhibiting IκB kinase (IKK) activity and c-Fos phosphorylation, thereby attenuating vascular inflammation and remodeling processes [4] [7].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5